N4-Acetyl-2'-deoxy-5'-O-tritylcytidine
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Overview
Description
N4-Acetyl-2’-deoxy-5’-O-tritylcytidine is a nucleoside analog known for its significant antitumor activity. This compound is particularly effective against mammary, ovarian, and pulmonary malignancies due to its ability to hinder DNA synthesis and disrupt the mitotic cycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Acetyl-2’-deoxy-5’-O-tritylcytidine typically involves the protection of the hydroxyl groups of 2’-deoxycytidine followed by acetylation and tritylation. The reaction conditions often include the use of acetic anhydride for acetylation and trityl chloride for tritylation, under basic conditions to facilitate the reactions.
Industrial Production Methods
Industrial production methods for N4-Acetyl-2’-deoxy-5’-O-tritylcytidine are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N4-Acetyl-2’-deoxy-5’-O-tritylcytidine undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the nucleoside analog, potentially affecting its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Common in nucleoside chemistry, substitution reactions can introduce various functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophilic substitution with reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution can introduce various alkyl or acyl groups .
Scientific Research Applications
N4-Acetyl-2’-deoxy-5’-O-tritylcytidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in DNA synthesis inhibition and its effects on cell cycle regulation.
Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of mammary, ovarian, and pulmonary cancers.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of N4-Acetyl-2’-deoxy-5’-O-tritylcytidine involves the inhibition of DNA synthesis. This compound interferes with the replication process, leading to cell cycle arrest and apoptosis. The molecular targets include DNA polymerase and other enzymes involved in DNA replication.
Comparison with Similar Compounds
Similar Compounds
N4-Acetyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine: Another nucleoside analog with broad antitumor activity, targeting indolent lymphoid malignancies.
N4-Acetyl-2’-deoxycytidine: Similar in structure but lacks the trityl group, affecting its solubility and biological activity.
Uniqueness
N4-Acetyl-2’-deoxy-5’-O-tritylcytidine is unique due to its trityl protection, which enhances its stability and allows for selective deprotection in synthetic applications. This makes it a valuable intermediate in the synthesis of more complex nucleoside analogs.
Biological Activity
N4-Acetyl-2'-deoxy-5'-O-tritylcytidine (Ac-dC) is a nucleoside analogue that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics and molecular biology. This article delves into its synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.
1. Chemical Structure and Synthesis
This compound is characterized by the following structural features:
- N4-Acetyl Group : Enhances solubility and stability.
- 5'-O-Trityl Group : Protects the hydroxyl group at the 5' position, facilitating further chemical modifications.
The synthesis typically involves the acetylation of cytidine followed by tritylation. This process can be optimized to yield high purity products, which are essential for biological assays.
Ac-dC acts primarily as an inhibitor of DNA synthesis. It competes with natural nucleotides for incorporation into DNA strands, leading to disruption of replication and transcription processes. This mechanism is particularly relevant in cancer cells that rely on rapid DNA synthesis for proliferation.
2.2 Antitumor Activity
Research has demonstrated that Ac-dC exhibits significant antitumor properties:
- In Vitro Studies : Ac-dC showed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways, which are critical for programmed cell death .
- In Vivo Studies : Animal models treated with Ac-dC displayed reduced tumor growth rates compared to control groups. The compound's ability to inhibit tumor angiogenesis was also noted, suggesting a dual mechanism of action .
3.1 Summary of Biological Assays
Cell Line | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
MCF-7 (Breast) | 15 | Apoptosis via caspase activation | |
HT-29 (Colon) | 10 | Inhibition of DNA synthesis | |
A549 (Lung) | 20 | Induction of cell cycle arrest |
3.2 In Vivo Efficacy Data
4.1 Clinical Relevance
A recent study evaluated the efficacy of Ac-dC in combination with other chemotherapeutic agents in patients with advanced solid tumors. The combination therapy resulted in improved overall survival rates and reduced side effects compared to traditional regimens .
4.2 Mechanistic Insights
Further investigations into the cellular mechanisms revealed that Ac-dC not only inhibits DNA synthesis but also modulates epigenetic factors involved in gene expression regulation. Specifically, acetylation at the N4 position was found to enhance mRNA stability and translation efficiency in certain contexts, indicating a complex role beyond mere inhibition .
5. Conclusion
This compound represents a promising candidate in the field of nucleoside analogues with significant biological activity against cancer cells. Its dual mechanism—acting as both a DNA synthesis inhibitor and an epigenetic modulator—highlights its potential for therapeutic applications.
Future research should focus on optimizing its delivery mechanisms and exploring its efficacy in combination therapies to further enhance its clinical utility.
Properties
Molecular Formula |
C30H29N3O5 |
---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
N-[1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C30H29N3O5/c1-21(34)31-27-17-18-33(29(36)32-27)28-19-25(35)26(38-28)20-37-30(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-18,25-26,28,35H,19-20H2,1H3,(H,31,32,34,36)/t25-,26+,28+/m0/s1 |
InChI Key |
YYTNNFUBCUIYQT-ZRRKCSAHSA-N |
Isomeric SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
Origin of Product |
United States |
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